molecular formula C24H20N2O3S B3259236 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 315232-43-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B3259236
CAS No.: 315232-43-0
M. Wt: 416.5 g/mol
InChI Key: PBNYSYJKIPBZDR-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with phenyl groups and a benzamide moiety with methoxy substituents. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with 3,4-dimethoxybenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially yielding the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxybenzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety, which can influence its electronic properties and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-14-13-18(15-20(19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYSYJKIPBZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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